Scutebarbatine F
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Overview
Description
Scutebarbatine F is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene alkaloid, a pyridine alkaloid, an acetate ester, an organic heterotetracyclic compound and an oxaspiro compound.
Scientific Research Applications
Cytotoxic Activities
Scutebarbatine F, along with other neo-clerodane diterpenoid alkaloids from Scutellaria barbata, has shown significant cytotoxic activities against various human cancer cell lines, such as HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values in the range of 3.9-7.8 µM (Dai et al., 2006).
Biotransformation and Biological Evaluation
This compound underwent biotransformation by Streptomyces sp., resulting in nine new metabolites, scutebarbatine F1–F9. These compounds showed cytotoxic activities against the H460 cancer cell line and anti-influenza A virus activity (Zhang et al., 2021).
Structural Analysis and Cytotoxic Evaluation
This compound was structurally analyzed along with other neo-clerodane diterpenoids. Some compounds, including this compound, exhibited cytotoxic activity against HL-60 (human leukemia), MCF7 (human breast cancer), and LLC (Lewis lung carcinoma) cancer cell lines (Lee et al., 2010).
Antitumor Activity
Scutebarbatine A, closely related to this compound, showed antitumor effects on A549 cells via apoptosis in a concentration-dependent manner. It was found to up-regulate expressions of caspase-3 and 9, and down-regulate Bcl-2 in A549 cells, demonstrating significant antitumor effects both in vivo and in vitro (Yang et al., 2014).
Docking Studies and Antimicrobial Action
Docking studies of alkaloids isolated from the Scutellaria genus, including scutebarbatine variants, showed significant affinities to bacterial proteins. These compounds are potential inhibitors of cell wall synthesis, contributing to their antimicrobial actions (SriDharani et al., 2016).
Properties
Molecular Formula |
C30H37NO9 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-1,5-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO9/c1-17-9-7-11-21-27(17,4)24(39-26(35)20-10-8-12-31-15-20)25(38-19(3)33)29(6)28(21,5)22(37-18(2)32)13-30(40-29)14-23(34)36-16-30/h8-10,12,15,21-22,24-25H,7,11,13-14,16H2,1-6H3/t21-,22-,24-,25-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PGDYKRFBYIVCFR-VCKVKWFOSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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